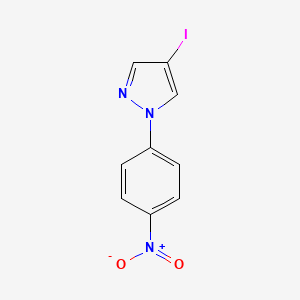

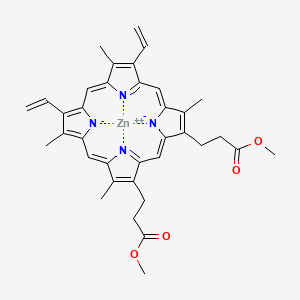

Zn (II) Protoporphyrin IX dimethyl ester

説明

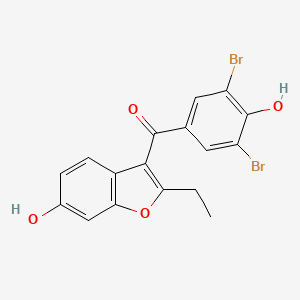

Zn (II) Protoporphyrin IX dimethyl ester is a potent and selective inhibitor of heme oxygenase, the enzyme which generates carbon monoxide (CO) and biliverdin . It’s a derivative of Protoporphyrin IX, which is an important precursor to biologically essential prosthetic groups such as heme, cytochrome c, and chlorophylls .

Synthesis Analysis

The dimethyl esters of protoporphyrin IX were synthesized by cyclization of a,c -biladienes to the corresponding porphyrins, which contain β -diethylaminoethyl groups as potential vinyl substituents, and subsequent Hofmann degradation of them to vinylporphyrins in high yields .Molecular Structure Analysis

Resonance Raman (RR) spectra are reported for Co, Ni, Cu, Zn, Pd, and Cd protoporphyrin IX dimethyl ester (PP) complexes. The essence of the core-expansion mechanism is the multiplex result of the interactions between the outer electrons of metal ions with the electrons of the porphyrin ring and their steric interactions .Chemical Reactions Analysis

Protoporphyrin IX Dimethyl Ester is used as a precursor for the synthesis of chlorin-based photosensitizers. It has been used for the construction of a Zn (II) ion sensors .Physical And Chemical Properties Analysis

Protoporphyrin IX Dimethyl Ester is a deeply colored solid that is not soluble in water. It is soluble in DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate, and methanol .科学的研究の応用

Catalytic Processes and Hydroformylation

Zn (II) Protoporphyrin IX dimethyl ester plays a crucial role in catalytic processes, particularly in hydroformylation reactions. Research by Peixoto et al. (2005) demonstrates its efficiency in promoting hydroformylation of various complexes. This study highlights the dependency of regioselectivity on the central metal ion, with the zinc(II) complex of protoporphyrin-IX dimethyl ester showing a strong preference for forming branched aldehyde under varied conditions (Peixoto et al., 2005).

Nanotechnology and Sensor Applications

In nanotechnology, this compound has been used to create metalloporphyrin coatings on peptide nanotubes, as detailed by Matsui and MacCuspie (2001). This application suggests potential uses in nanoscale chemical sensors or photonics, showcasing the material's versatility in advanced technology fields (Matsui & MacCuspie, 2001).

Photosensitizing Properties

The compound has notable photosensitizing properties, particularly in medical research. Yee et al. (2002) discovered that Protoporphyrin IX dimethyl ester exhibits higher intracellular uptake and more potent photosensitizing properties than its non-esterified counterpart, especially when targeting mitochondria and lysosomes (Yee et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

zinc;methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N4O4.Zn/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUJRSHGJJEZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N4O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)